molecular formula C20H15F3N4O3S2 B6504123 N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 868975-14-8

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No. B6504123
CAS RN: 868975-14-8
M. Wt: 480.5 g/mol
InChI Key: PRWPMOSLULIIGE-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety has been modified in various ways to enhance its potency as an anticonvulsant agent .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole scaffold possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Future Directions

The 1,3,4-thiadiazole scaffold has been the subject of numerous studies due to its wide range of biological activities . Future research may focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency and selectivity for various biological targets .

properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3S2/c1-11(28)12-6-8-13(9-7-12)24-16(29)10-31-19-27-26-18(32-19)25-17(30)14-4-2-3-5-15(14)20(21,22)23/h2-9H,10H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWPMOSLULIIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

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